biological activity of tetrahydropyran-substituted imidazoles
biological activity of tetrahydropyran-substituted imidazoles
An In-Depth Technical Guide on the Biological Activity of Tetrahydropyran-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of tetrahydropyran-substituted imidazoles, a promising class of compounds in modern medicinal chemistry.
Introduction
The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural and synthetic bioactive compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in drug discovery. In recent years, the incorporation of a tetrahydropyran (THP) moiety into imidazole-based molecules has garnered significant interest. The THP ring can enhance solubility, improve metabolic stability, and provide a three-dimensional scaffold that can be optimized for potent and selective interactions with biological targets. This guide explores the burgeoning field of tetrahydropyran-substituted imidazoles, detailing their synthesis, diverse biological activities, and the underlying molecular mechanisms.
Synthesis of Tetrahydropyran-Substituted Imidazoles
The synthesis of tetrahydropyran-substituted imidazoles can be achieved through various synthetic routes, often involving multi-component reactions that allow for the efficient construction of the core imidazole scaffold followed by or preceded by the introduction of the tetrahydropyran group. A common strategy involves the Radziszewski reaction or the van Leusen imidazole synthesis.[2][3]
A general approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde bearing a tetrahydropyran moiety, and an amine in the presence of a suitable catalyst.[4] Alternatively, a pre-formed imidazole core can be functionalized with a tetrahydropyran-containing substituent.
General Experimental Protocol: One-Pot Synthesis of Tetrasubstituted Imidazoles
This protocol describes a general one-pot synthesis of tetrasubstituted imidazoles, which can be adapted for the inclusion of a tetrahydropyran-substituted aldehyde.
Materials:
-
Substituted benzil (1 mmol)
-
Aromatic primary amine (1 mmol)
-
Tetrahydropyran-containing aldehyde (1 mmol)
-
Ammonium acetate (2 mmol)
-
Glacial acetic acid (10 mL)
Procedure:
-
A mixture of benzil, the aromatic primary amine, the tetrahydropyran-containing aldehyde, and ammonium acetate is taken in glacial acetic acid in a round-bottom flask.
-
The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the desired tetrahydropyran-substituted imidazole.
Biological Activities and Mechanisms of Action
Tetrahydropyran-substituted imidazoles have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
Several studies have highlighted the potent anticancer activity of imidazole derivatives, and the incorporation of a tetrahydropyran ring can enhance this activity.[2][5] These compounds often exert their effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Key Targets:
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a critical regulator of cellular responses to stress and is implicated in cancer progression.[6] Certain imidazole derivatives act as potent inhibitors of p38 MAPK.[7]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. Imidazole-based compounds have been developed as VEGFR-2 inhibitors.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazopyridine-quinoline hybrid | HeLa (cervical) | 0.34 | [8] |
| Imidazopyridine-quinoline hybrid | MDA-MB-231 (breast) | 0.29 | [8] |
| Imidazopyridine-carbazole hybrid | HCT-15 (colon) | 0.30 | [8] |
| Substituted imidazole derivative | T24 (urothelial) | 56.11 | [4] |
| Benzimidazole derivative | MCF-7 (breast) | 17.8 | [9] |
| Benzimidazole derivative | DU-145 (prostate) | 10.2 | [9] |
| Imidazole-thiazole hybrid | HepG-2 (liver) | Strong inhibition | [5] |
| Imidazole-1,2,4-oxadiazole hybrid | MCF-7 (breast) | High potency | [2] |
Table 1: In Vitro Anticancer Activity of Selected Imidazole Derivatives
This protocol outlines the determination of the cytotoxic effects of novel compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties. The incorporation of a tetrahydropyran moiety can modulate this activity, leading to the discovery of new and effective antimicrobial agents.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Imidazo[2,1-b][5][7][8]thiadiazole derivative | Clavibacterium michiganensis | 1.56 | [7] |
| Imidazo[2,1-b][5][7][8]thiadiazole derivative | Gram-positive & Gram-negative bacteria | <0.24 | [7] |
| Imidazole derivative with 2,4-dienone motif | Staphylococcus aureus | 4-8 | [10] |
| Imidazole derivative with 2,4-dienone motif | Candida albicans (fluconazole-resistant) | 8 | [10] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Imidazole Derivatives
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Inoculum suspension of the microorganism
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (no compound) and negative (no inoculum) control wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Enzyme Inhibition
Tetrahydropyran-substituted imidazoles have been investigated as inhibitors of various enzymes implicated in disease.
p38 MAPK Inhibition: Pyridinyl imidazole compounds are a well-established class of p38 MAPK inhibitors.[13] The tetrahydropyran ring can be incorporated to optimize the pharmacokinetic properties and binding interactions of these inhibitors.
This protocol outlines a general method for assessing the inhibitory activity of compounds against p38 MAPK.[14][15]
Materials:
-
Recombinant active p38 MAPK enzyme
-
Substrate (e.g., ATF2)
-
ATP
-
Assay buffer
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the p38 MAPK enzyme and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the luminescence, which is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
VEGFR-2 Inhibition: The inhibition of VEGFR-2 is a key strategy in anticancer therapy. Imidazole-pyran hybrids have been designed and synthesized as potential VEGFR-2 inhibitors.
This protocol describes a method for evaluating the inhibitory effect of compounds on VEGFR-2 kinase activity.[1][16][17]
Materials:
-
Recombinant VEGFR-2 kinase domain
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagent (e.g., Kinase-Glo™ MAX)
-
96-well plates
-
Luminometer
Procedure:
-
Dispense the test compounds at various concentrations into the wells of a 96-well plate.
-
Add the VEGFR-2 enzyme and substrate to the wells.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Terminate the reaction and add the Kinase-Glo™ MAX reagent.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
Measure the luminescence to determine the kinase activity.
-
Calculate the percentage of inhibition and the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition: MMPs are a family of enzymes involved in the degradation of the extracellular matrix, playing a crucial role in cancer invasion and metastasis. Imidazole derivatives have been explored as MMP inhibitors.
This protocol provides a general method for assessing the inhibitory activity of compounds against MMPs.[18][19][20]
Materials:
-
Recombinant active MMP enzyme (e.g., MMP-9)
-
Fluorogenic MMP substrate
-
Assay buffer
-
Test compounds
-
96-well plates
-
Fluorometric plate reader
Procedure:
-
Activate the pro-MMP enzyme to its active form using an activator like APMA (p-aminophenylmercuric acetate).
-
Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Add the activated MMP enzyme to the wells.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value.
Signaling Pathways
Understanding the signaling pathways modulated by tetrahydropyran-substituted imidazoles is crucial for elucidating their mechanism of action and for rational drug design.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[20][21][22][23][24] Dysregulation of this pathway is associated with various diseases, including cancer and inflammatory disorders. Tetrahydropyran-substituted imidazoles can act as ATP-competitive inhibitors of p38α MAPK, thereby blocking the downstream signaling cascade.
Caption: p38 MAPK Signaling Pathway and Inhibition.
VEGFR-2 Signaling Pathway
The VEGFR-2 signaling pathway is the principal mediator of angiogenesis.[25] The binding of VEGF-A to VEGFR-2 on endothelial cells triggers a signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels. Imidazole derivatives can inhibit the kinase activity of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.
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